molecular formula C11H16ClN3O2S B1399243 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine CAS No. 1316223-13-8

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine

Cat. No. B1399243
M. Wt: 289.78 g/mol
InChI Key: OWVVJLJCVYCFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” is a chemical compound with the molecular formula C11H16ClN3O2S and a molecular weight of 289.78 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of “4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” involves chiral salt resolution from racemic mixtures of enantiomers . The stereochemistry of the compounds can be pre-ordained by using stereospecific precursor compounds in the synthesis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” contains one or more asymmetric centers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” include the resolution of enantiomers of a compound containing the structure of the formula .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : One study discusses the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the formation of lafutidine, which shares structural similarities with 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine. This synthesis involved chlorination and subsequent condensation with piperidine (Shen Li, 2012).

  • Chemical Characterization and Activity : Another study focused on substituted tricyclic compounds, including tetrahydro pyrido thieno pyrimidines, starting from a similar chloro-pyrimidine compound, indicating potential for exploring diverse chemical structures and activities (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011).

Biological and Pharmacological Research

  • Antimicrobial Studies : One research highlights the synthesis and evaluation of piperidine-containing pyrimidine imines and thiazolidinones, indicating the use of similar structures in antimicrobial studies (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

  • Cholesterol Biosynthesis Inhibition : A study on methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds demonstrates their application in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (M. Watanabe et al., 1997).

Crystallography and Material Science

  • Molecular Conformation Studies : Research has been conducted on the crystal structure of similar compounds, highlighting the importance of studying the molecular conformation for understanding material properties (Mohan Kumar et al., 2012).

Chemical Reactions and Green Chemistry

  • Green Chemistry Applications : Studies also include the synthesis of chloromethyl-methanesulfonyl pyridines, demonstrating the application of these compounds in green chemistry and their relevance in developing eco-friendly synthesis methods (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).

properties

IUPAC Name

4-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(7-15)5-10-6-11(12)14-8-13-10/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVVJLJCVYCFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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